molecular formula C18H20BrN3O2 B6044901 N-(2-bromophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide

N-(2-bromophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide

Katalognummer B6044901
Molekulargewicht: 390.3 g/mol
InChI-Schlüssel: OLDSRNWDIZGPQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BRL-15572 is a piperazinecarboxamide derivative that was first synthesized in 2005. It has been found to have a high affinity for the serotonin 5-HT1D receptor, as well as moderate affinity for the 5-HT1B and 5-HT7 receptors. These receptors are involved in the regulation of mood, anxiety, and pain perception, making BRL-15572 a potential candidate for the treatment of various neuropsychiatric disorders.

Wissenschaftliche Forschungsanwendungen

BRL-15572 has been studied extensively for its potential therapeutic applications. It has been found to have anxiolytic and antidepressant effects in animal models, indicating its potential use in the treatment of anxiety and depression. Additionally, BRL-15572 has been shown to have antinociceptive effects, suggesting its potential use in the treatment of pain disorders.

Wirkmechanismus

BRL-15572 acts as a selective agonist for the 5-HT1D receptor, which is involved in the regulation of mood, anxiety, and pain perception. Activation of this receptor by BRL-15572 leads to a decrease in the release of neurotransmitters such as serotonin and norepinephrine, resulting in anxiolytic and antidepressant effects. Additionally, activation of the 5-HT1D receptor has been shown to inhibit pain transmission in the spinal cord, leading to antinociceptive effects.
Biochemical and physiological effects:
BRL-15572 has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of the neurotransmitter GABA in the brain, which is involved in the regulation of anxiety and mood. Additionally, BRL-15572 has been found to decrease the levels of the stress hormone corticosterone, which is involved in the regulation of stress and anxiety. These effects suggest that BRL-15572 may be useful in the treatment of anxiety and depression.

Vorteile Und Einschränkungen Für Laborexperimente

BRL-15572 has several advantages for lab experiments. It has a high affinity for the 5-HT1D receptor, making it a useful tool for studying the role of this receptor in various neuropsychiatric disorders. Additionally, BRL-15572 has been shown to have good bioavailability and pharmacokinetic properties, making it a useful compound for in vivo studies. However, one limitation of BRL-15572 is that it has moderate affinity for other serotonin receptors, which may complicate interpretation of results.

Zukünftige Richtungen

There are several future directions for the study of BRL-15572. One potential direction is the investigation of its use in the treatment of anxiety and depression in humans. Additionally, further studies are needed to elucidate the precise mechanism of action of BRL-15572 and its effects on other neurotransmitter systems. Finally, the development of more selective agonists for the 5-HT1D receptor may provide valuable tools for studying the role of this receptor in neuropsychiatric disorders.
In conclusion, BRL-15572 is a synthetic compound with potential therapeutic applications in the treatment of neuropsychiatric disorders. Its high affinity for the 5-HT1D receptor and its anxiolytic, antidepressant, and antinociceptive effects make it a promising candidate for further study. However, further research is needed to fully understand the biochemical and physiological effects of BRL-15572 and its potential use in humans.

Synthesemethoden

The synthesis of BRL-15572 involves the reaction of 2-bromobenzoyl chloride with 4-methoxyaniline to form N-(2-bromophenyl)-4-methoxyaniline. This intermediate is then reacted with piperazine and triethylamine to form BRL-15572. The synthesis method has been optimized to yield a high purity product with good overall yield.

Eigenschaften

IUPAC Name

N-(2-bromophenyl)-4-(4-methoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN3O2/c1-24-15-8-6-14(7-9-15)21-10-12-22(13-11-21)18(23)20-17-5-3-2-4-16(17)19/h2-9H,10-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDSRNWDIZGPQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.